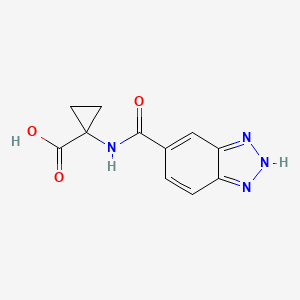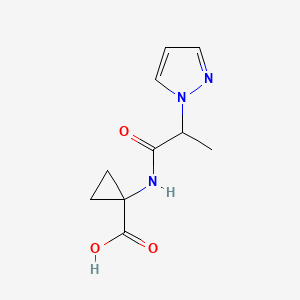![molecular formula C14H16INO2 B7580924 1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)
1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione, commonly known as IDM, is a chemical compound that has gained significant attention in the field of scientific research. IDM is a piperidine derivative that has been synthesized by several methods and has shown promising results in various research applications.
Mecanismo De Acción
The exact mechanism of action of IDM is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been reported to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and to inhibit the activity of glutamate, an excitatory neurotransmitter. This modulation of neurotransmitter activity is believed to underlie the anticonvulsant and analgesic properties of IDM.
Biochemical and Physiological Effects:
IDM has been reported to exhibit several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes and to decrease the levels of pro-inflammatory cytokines in animal models. The compound has also been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IDM has several advantages for lab experiments. It is easy to synthesize, and its purity and yield can be controlled by adjusting the synthesis method. The compound has also been shown to be stable under various experimental conditions. However, IDM has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to explore its full potential. Additionally, the compound has not been extensively studied in human subjects, and its safety and efficacy in humans are not known.
Direcciones Futuras
There are several future directions for the study of IDM. Further studies are needed to explore its potential therapeutic applications, including its potential as a radioprotective agent and as a treatment for neurodegenerative disorders. The compound's mechanism of action needs to be fully understood, and its safety and efficacy in humans need to be established. Additionally, further studies are needed to optimize the synthesis method of IDM and to improve its purity and yield. Overall, IDM is a promising compound that has the potential to make significant contributions to the field of scientific research.
Métodos De Síntesis
IDM can be synthesized by several methods, including the reaction of 4-iodobenzyl chloride with 4,4-dimethylpiperidin-2,6-dione in the presence of a base or the reaction of 4-iodoacetophenone with 4,4-dimethylpiperidin-2,6-dione in the presence of sodium hydride. The synthesis of IDM has been reported in various research articles, and the yield and purity of the compound depend on the synthesis method used.
Aplicaciones Científicas De Investigación
IDM has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. IDM has also been investigated for its potential as a radioprotective agent and as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. The compound has shown promising results in various research applications, and further studies are needed to explore its full potential.
Propiedades
IUPAC Name |
1-[(4-iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c1-14(2)7-12(17)16(13(18)8-14)9-10-3-5-11(15)6-4-10/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTISXZGNNQHSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CC2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)
![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)

![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)

![1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
![Methyl 2-[3-bromo-5-(trifluoromethyl)anilino]acetate](/img/structure/B7580937.png)
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)


